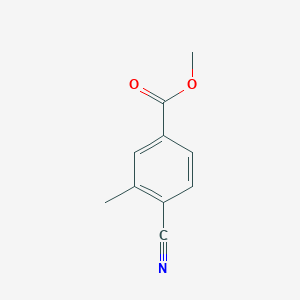

Methyl 4-cyano-3-methylbenzoate

Vue d'ensemble

Description

Methyl 4-cyano-3-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds to infer its characteristics and behavior.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of different benzoic acid derivatives with various reagents. For instance, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 4-cyano-3-methylbenzoate could potentially be achieved through similar pathways, involving the reaction of a cyano-containing reagent with a methylbenzoate derivative.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized by X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction . The crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was also determined from single-crystal X-ray diffraction data . These studies provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the properties of the compounds.

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions. The reactions of 4-cyano- and 4-methylimidazoles with isocyanates have been studied, showing the formation of substituted carbamoyl derivatives and highlighting the reactivity of the cyano group . This suggests that methyl 4-cyano-3-methylbenzoate could also participate in similar reactions, potentially leading to the formation of new compounds with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be inferred from spectroscopic and computational studies. The FT-IR spectrum of methyl 4-hydroxybenzoate correlated well with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . The molecular structure, FT-IR, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were analyzed using HF and DFT methods, providing insights into the stability and charge transfer within the molecule . These analyses are essential for understanding the electronic properties and potential applications of methyl 4-cyano-3-methylbenzoate.

Applications De Recherche Scientifique

Structural Analysis and Computational Modeling

- Single Crystal and Hirshfeld Surface Analysis : Methyl 4-hydroxybenzoate, a related compound, has been analyzed for its crystal structure, intermolecular interactions, and crystal packing using Hirshfeld surface analysis. Computational calculations including Hartree Fock and Density Functional Theory were employed to understand its properties, indicating a methodological approach applicable to Methyl 4-cyano-3-methylbenzoate (Sharfalddin et al., 2020).

Chemical Reactions and Synthesis

Reactions with Isocyanates : Research on 4-cyano and 4-methylimidazoles, which react with methyl and aryl isocyanates, can provide insights into the reactivity of compounds like Methyl 4-cyano-3-methylbenzoate in similar conditions (Mitsuhashi et al., 1983).

Catalytic Synthesis Applications : The use of specific catalysts for synthesizing derivatives from cyano and methyl groups, as seen in the preparation of pyrano[2,3-c]pyrazole derivatives, indicates potential applications for Methyl 4-cyano-3-methylbenzoate in catalytic synthesis (Maleki & Ashrafi, 2014).

Environmental and Biological Applications

Anaerobic Degradation Studies : The anaerobic degradation pathway of 4-methylbenzoate in a specific bacterial strain sheds light on environmental and microbial interactions of similar compounds, potentially relevant for Methyl 4-cyano-3-methylbenzoate (Lahme et al., 2012).

Pharmaceutical and Medicinal Chemistry : Synthesis of novel derivatives with potential antiproliferative effects on tumor cell lines provides a perspective on the pharmaceutical applications of cyano and methyl-substituted compounds, relevant to Methyl 4-cyano-3-methylbenzoate (Ćaleta et al., 2009).

Material Science and Optoelectronics

Optoelectronic Material Development : The synthesis of indolo[3,2-b]carbazole derivatives with cyano groups and their aggregation-induced emission properties suggest potential applications in material science for Methyl 4-cyano-3-methylbenzoate (Jia et al., 2013).

Nanoparticle Formulations in Agriculture : The development of nanoparticle formulations for fungicides indicates a potential avenue for using Methyl 4-cyano-3-methylbenzoate in agricultural applications (Campos et al., 2015).

Tuning of Electronic Properties : Adjusting the electronic properties of bicarbazole/cyanobenzene hybrids for use in OLEDs underscores the potential of Methyl 4-cyano-3-methylbenzoate in electronic applications (Cao et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXWSMOADOOTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601567 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyano-3-methylbenzoate | |

CAS RN |

25978-68-1 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

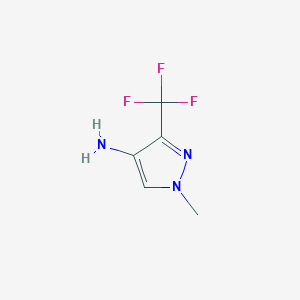

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

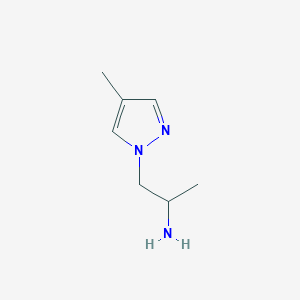

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)